molecular formula C25H26N2O2 B11531216 2-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

2-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

Cat. No.: B11531216
M. Wt: 386.5 g/mol
InChI Key: QJCALQCLIKGYKF-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with 4-methoxyaniline, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of microreactor technology can also be employed to achieve precise control over reaction parameters, leading to a more sustainable and cost-effective production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

2-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one stands out due to its quinazolinone core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H26N2O2/c1-25(2,3)18-11-9-17(10-12-18)23-26-22-8-6-5-7-21(22)24(28)27(23)19-13-15-20(29-4)16-14-19/h5-16,23,26H,1-4H3

InChI Key

QJCALQCLIKGYKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC

Origin of Product

United States

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